2-Fluoro-6-[(methylamino)methyl]phenol
Description
2-Fluoro-6-[(methylamino)methyl]phenol is a fluorinated phenolic derivative with a methylamino-methyl substituent at the ortho position relative to the hydroxyl group. Compound A has demonstrated significant antibiofilm and antivirulence activity against Staphylococcus aureus (S. aureus), targeting the quorum-sensing regulator SarA. Key findings for Compound A include:
- Biofilm Inhibition: >70% inhibition at 1.25 µM against clinical S. aureus strains (P1966, AB459) during the growth phase .
- Mechanism: Downregulation of fnbA (involved in bacterial adhesion) and α-hemolysin (a virulence factor) via SarA inhibition .
- Safety: No cytotoxicity observed in HEp-2 cells at tested concentrations (up to 1500 µM) .
The addition of a fluorine atom at the 6-position in 2-Fluoro-6-[(methylamino)methyl]phenol may alter its physicochemical properties (e.g., lipophilicity, electronic effects) and biological efficacy, warranting comparative analysis with structurally related compounds.
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-fluoro-6-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H10FNO/c1-10-5-6-3-2-4-7(9)8(6)11/h2-4,10-11H,5H2,1H3 |
InChI Key |
DOIHLIXUHFIFQM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the aromatic ring
Industrial Production Methods
Industrial production of 2-Fluoro-6-[(methylamino)methyl]phenol may involve large-scale S_NAr reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The methylamino group can be introduced using methylamine under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-[(methylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-Fluoro-6-[(methylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-[(methylamino)methyl]phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Below is a comparison of key phenolic derivatives with structural or functional similarities to 2-Fluoro-6-[(methylamino)methyl]phenol:
Key Differences in Bioactivity
- Substituent Effects: Fluorine: The 6-fluoro group in 2-Fluoro-6-[(methylamino)methyl]phenol may enhance metabolic stability and membrane permeability compared to Compound A. Fluorine’s electron-withdrawing effect could also modulate the phenolic hydroxyl’s acidity, affecting interactions with bacterial targets . Methoxy vs. Halogenation: Iodo- and bromo-substituted phenols (e.g., 5-Fluoro-2-iodobenzonitrile) are often used in imaging or as enzyme inhibitors but lack reported antibiofilm efficacy .
- Antibiofilm Efficacy: Compound A’s biofilm inhibition (>70% at 1.25 µM) surpasses most analogs in the evidence.
- Cytotoxicity: Compound A’s non-cytotoxic profile contrasts with halogenated derivatives (e.g., 2-Amino-6-chlorophenol), which may exhibit toxicity due to reactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
